molecular formula C10H5Cl3N2 B13096392 2-Chloro-5-(3,5-dichlorophenyl)pyrimidine

2-Chloro-5-(3,5-dichlorophenyl)pyrimidine

Cat. No.: B13096392
M. Wt: 259.5 g/mol
InChI Key: YASWBQQFTQKUKU-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at positions 2, 3, and 5 on the phenyl and pyrimidine rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with a suitable pyrimidine precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyrimidines.

Scientific Research Applications

2-Chloro-5-(3,5-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,5-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms make it particularly useful in various synthetic and research applications.

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-5-(3,5-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-8-1-6(2-9(12)3-8)7-4-14-10(13)15-5-7/h1-5H

InChI Key

YASWBQQFTQKUKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=C(N=C2)Cl

Origin of Product

United States

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